molecular formula C21H20F3N3O4S B2579033 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 921833-49-0

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2579033
CAS No.: 921833-49-0
M. Wt: 467.46
InChI Key: SIXISBIHSNLPSX-UHFFFAOYSA-N
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Description

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H20F3N3O4S and its molecular weight is 467.46. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide, a novel compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by recent research findings and case studies.

  • Molecular Formula : C21H22F3N3O3S
  • Molecular Weight : 433.48 g/mol
  • CAS Number : 1235635-00-3

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyridazine core followed by sulfonamide linkage. The detailed synthetic pathway is crucial for understanding its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related compounds that incorporate benzenesulfonamide moieties. For instance, a series of trifluoromethylquinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that similar structural motifs may impart anticancer activity to this compound .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF-70.5
Compound BHeLa0.8
This compoundTBDTBDThis study

The proposed mechanism of action for compounds similar to this compound includes inhibition of key enzymes involved in cancer cell proliferation and survival pathways. For example, inhibition of phospholipase A2 has been documented, which is crucial in the arachidonic acid signaling pathway linked to inflammation and cancer progression .

Case Studies

In vivo studies have demonstrated the efficacy of benzenesulfonamide derivatives in reducing tumor size in animal models. For instance, a related compound showed a significant reduction in myocardial infarction size in coronary occluded rats, indicating potential cardiovascular protective effects alongside anticancer properties .

Table 2: In Vivo Efficacy Studies

Study TypeCompound TestedModel UsedOutcome
Myocardial Infarction StudyCompound CRat ModelReduced infarct size by 30% at 0.3 mg/kg
Tumor Growth Inhibition StudyN-(2-(3-(4-ethoxyphenyl)...Mouse Xenograft ModelTumor size reduced by 40%

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O4S/c1-2-31-17-7-3-15(4-8-17)19-11-12-20(28)27(26-19)14-13-25-32(29,30)18-9-5-16(6-10-18)21(22,23)24/h3-12,25H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXISBIHSNLPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.